molecular formula C18H18BrNO3 B11351085 5-bromo-3-(2,3-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,3-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11351085
M. Wt: 376.2 g/mol
InChI Key: QLUQVMFWNOMERC-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2,3-dimethoxybenzaldehyde and 5-bromo-1-methyl-2,3-dihydro-1H-indole-2-one, which undergo a series of reactions to form the final product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield . The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield indoline derivatives .

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity . This compound may exert its effects through similar mechanisms, influencing cellular processes and signaling pathways.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

5-bromo-3-[(2,3-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO3/c1-20-15-8-7-12(19)10-13(15)14(18(20)21)9-11-5-4-6-16(22-2)17(11)23-3/h4-8,10,14H,9H2,1-3H3

InChI Key

QLUQVMFWNOMERC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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